molecular formula C24H18N4O3 B10879649 2-{3-[4-oxo-3-(pyridin-3-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[4-oxo-3-(pyridin-3-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10879649
M. Wt: 410.4 g/mol
InChI Key: LJPWDGJLHWQDME-UHFFFAOYSA-N
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Description

2-{3-[4-OXO-3-(3-PYRIDYL)-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound featuring a quinazoline and isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-OXO-3-(3-PYRIDYL)-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-OXO-3-(3-PYRIDYL)-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-{3-[4-OXO-3-(3-PYRIDYL)-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways . The pyridyl group may also play a role in binding to specific proteins or nucleic acids .

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-[3-(4-oxo-3-pyridin-3-ylquinazolin-2-yl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H18N4O3/c29-22-17-8-1-2-9-18(17)23(30)27(22)14-6-12-21-26-20-11-4-3-10-19(20)24(31)28(21)16-7-5-13-25-15-16/h1-5,7-11,13,15H,6,12,14H2

InChI Key

LJPWDGJLHWQDME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC=C4C(=O)N3C5=CN=CC=C5

Origin of Product

United States

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